molecular formula C14H17Cl2N3O B1677783 Piclonidine CAS No. 72467-44-8

Piclonidine

Cat. No.: B1677783
CAS No.: 72467-44-8
M. Wt: 314.2 g/mol
InChI Key: NYQGJEQCYOJBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piclonidine is a chemical compound that functions as an alpha-2 adrenergic receptor agonist for research purposes. Its primary research value lies in its ability to mimic the action of endogenous agonists at these receptors, leading to the inhibition of neurotransmitter release from presynaptic neurons. This mechanism is of significant interest in basic scientific studies investigating the autonomic nervous system, cardiovascular regulation, and pain pathways. Research-grade this compound is utilized in preclinical studies to help elucidate complex neurophysiological processes and receptor functions. It is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the specific product data sheet for detailed chemical properties, handling instructions, and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72467-44-8

Molecular Formula

C14H17Cl2N3O

Molecular Weight

314.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N-(oxan-2-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C14H17Cl2N3O/c15-10-4-3-5-11(16)13(10)19(14-17-7-8-18-14)12-6-1-2-9-20-12/h3-5,12H,1-2,6-9H2,(H,17,18)

InChI Key

NYQGJEQCYOJBPV-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3

Canonical SMILES

C1CCOC(C1)N(C2=C(C=CC=C2Cl)Cl)C3=NCCN3

Appearance

Solid powder

Other CAS No.

72467-44-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(N-(2,6-dichlorophenyl)-N-(2-tetrahydropyranil)amino)-2-imidazoline
LR 99853
LR-99853

Origin of Product

United States

Mechanistic Investigations of Piclonidine Action

Molecular Target Identification and Characterization

Identifying the molecular targets of piclonidine is crucial for understanding its pharmacological profile. Research in this area has primarily focused on its interactions with receptors, particularly those in the adrenergic system, given its structural similarity to clonidine (B47849).

Specific Receptor Interactions and Receptor Subtypes

This compound (LR-99,853) is recognized as an analog of clonidine. ahajournals.orgnih.gov Clonidine is well-established to exert its antihypertensive effects by acting on postsynaptic alpha-2 adrenergic receptors located within the cardiovascular control centers of the brain. ahajournals.orgnih.gov Studies comparing this compound to clonidine have indicated that this compound is as potent as clonidine in lowering blood pressure when administered orally in rats. ahajournals.org

Interestingly, the hypotensive action of this compound differs from that of clonidine in certain aspects. Unlike clonidine, this compound's hypotensive effect was not preceded by an initial pressor phase. ahajournals.org Furthermore, the onset of the hypotensive phase with this compound was more gradual, and its duration was generally longer compared to clonidine. ahajournals.org These differences suggest potential variations in their precise receptor interaction profiles or downstream signaling.

Research also suggests that this compound may exhibit a degree of selectivity compared to clonidine. This is based on observations that the dose of this compound required to reduce blood pressure was considerably lower than the doses needed to inhibit gastrointestinal motility or induce mydriasis and hyperglycemia. ahajournals.org These findings imply a potentially better separation between the desired hypotensive effects and certain side effects associated with adrenergic modulation, suggesting a more selective interaction with specific adrenergic receptor subtypes or downstream pathways compared to clonidine. ahajournals.org

While the primary focus related to this compound's mechanism has been on alpha-adrenergic receptors due to its structural lineage from clonidine, detailed studies specifically characterizing this compound's binding affinity and activity at different alpha-adrenergic receptor subtypes (e.g., α1A, α2A, α2B, α2C) were not extensively detailed in the available literature. The observed differences in pharmacological profile compared to clonidine, particularly the lack of a pressor phase and potentially greater selectivity, hint at distinct interactions at the receptor level, but the precise subtypes and the nature of these interactions require further specific investigation.

Enzyme Modulation Studies

Specific research directly investigating the modulation of enzyme activity by this compound was not found in the conducted literature search. While the metabolism of this compound, potentially involving hepatic enzymes, has been suggested to play a role in generating an active moiety responsible for its effects, detailed studies on this compound's direct interaction with or modulation of specific enzymes were not available. ahajournals.org

Ion Channel Regulation Research

Research specifically focused on the regulation of ion channels by this compound was not identified in the conducted literature search. While ion channels are critical components of cardiovascular function and neuronal signaling, and are targets for various therapeutic agents, there is no readily available information detailing this compound's direct effects on ion channel activity or expression.

Ligand-Receptor Binding Kinetics of this compound

Understanding the kinetics of how a ligand like this compound binds to its receptor targets provides valuable insights into the dynamic nature of the interaction, which can influence the speed of onset and duration of pharmacological effects. Key parameters in binding kinetics include association and dissociation rates and residence time.

Association and Dissociation Rates (k_on, k_off)

The interaction between a ligand and a receptor can be described by association (k_on or k_a) and dissociation (k_off or k_d) rate constants. malvernpanalytical.comderangedphysiology.comexcelleratebio.com The association rate (k_on) quantifies how quickly a ligand binds to its receptor to form a complex, while the dissociation rate (k_off) describes the rate at which this complex breaks apart. malvernpanalytical.comderangedphysiology.comexcelleratebio.com These rates, particularly the dissociation rate, are crucial determinants of the duration of the ligand-receptor interaction. malvernpanalytical.comexcelleratebio.com

Specific quantitative data on the association (k_on) and dissociation (k_off) rates for this compound binding to its molecular targets, such as alpha-adrenergic receptors or specific subtypes, were not found in the conducted literature search. While the slower and longer-lasting hypotensive effect of this compound compared to clonidine might indirectly suggest a slower dissociation rate from its target(s), direct experimental data confirming this was not available. ahajournals.org

Residence Time Analysis

Residence time, defined as the reciprocal of the dissociation rate constant (1/k_off), represents the average duration that a ligand remains bound to its receptor. excelleratebio.comdynamic-biosensors.com A longer residence time can be indicative of a more sustained pharmacological effect, even if systemic drug concentrations decline. excelleratebio.com

Binding Affinity Determination (Kd, Ki, IC50)

Binding affinity is a crucial aspect of understanding how a compound interacts with its biological targets. Key parameters used to quantify binding affinity include Kd, Ki, and IC50. Kd, the dissociation constant, measures the equilibrium between a ligand-protein complex and its dissociated components, providing a general measure of binding affinity sciencesnail.compromegaconnections.com. A lower Kd value indicates stronger binding promegaconnections.com. Ki, the inhibition constant, is a specific type of dissociation constant that describes the binding affinity of an inhibitor to an enzyme, and its value depends on the kinetic mechanism of inhibition sciencesnail.com. IC50, the half-maximal inhibitory concentration, represents the concentration of a compound required to inhibit a biological process or response by 50% promegaconnections.com. While related, IC50 is a measure of functional inhibition and is dependent on experimental conditions, whereas Kd is a better indicator of pure binding affinity promegaconnections.comstackexchange.com. Ki values are often more consistent with IC50 values compared to Kd values, particularly in enzymatic inhibition assays where they are related through the Cheng-Prusoff equation researchgate.net.

Data on specific Kd, Ki, or IC50 values for this compound binding to its targets were not found in the provided search results.

Intracellular Signaling Pathways and Molecular Events

Intracellular signaling pathways are crucial for transmitting signals from the cell surface to intracellular targets, ultimately leading to changes in cellular behavior, including gene expression nih.govkhanacademy.org. These pathways often involve a cascade of molecular events triggered by the binding of a ligand to a cell-surface receptor nih.govkhanacademy.org. This binding can induce conformational changes in the receptor, activating intracellular signaling molecules that propagate and amplify the signal nih.govkhanacademy.org.

Specific intracellular signaling pathways directly modulated by this compound were not detailed in the provided search results. However, the search results provide general information on common intracellular signaling pathways, such as those involving G proteins, protein kinases, and second messengers nih.govkhanacademy.orgtaylorandfrancis.comlibretexts.org.

Downstream Effector Modulation

Downstream effectors are molecules that are activated or modulated as a result of signaling cascades, ultimately mediating the cellular response. These can include enzymes, transcription factors, and other proteins. Modulation of downstream effectors can involve changes in their activity, localization, or interaction with other molecules. For example, protein phosphorylation, catalyzed by kinases, is a common mechanism for modulating the activity of downstream proteins libretexts.org.

Information specifically on the downstream effectors modulated by this compound was not found in the provided search results. However, the search results discuss the modulation of various downstream effectors in other contexts, such as the activation of AKT, Rac/actin, and PKC downstream of PI3K signaling, or the regulation of transcription factors like MEF2 by various signaling pathways nih.govgoogle.com.

Second Messenger System Regulation

Second messengers are small intracellular molecules that relay signals from receptors to target molecules within the cell, amplifying the initial signal libretexts.orgwikipedia.orgsnggdcg.ac.in. Common second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+) wikipedia.orgsnggdcg.ac.in. These molecules are produced or released in response to activation of signaling pathways and can modulate the activity of various downstream proteins, such as protein kinases libretexts.orgsnggdcg.ac.in. Different signaling pathways utilize different second messenger systems; for instance, the phosphoinositol pathway involves the production of IP3 and DAG and the release of Ca2+ nih.govwikipedia.org.

Specific details on how this compound regulates second messenger systems were not available in the provided search results. The search results provide general information on the role and mechanisms of various second messenger systems in cellular signaling nih.govtaylorandfrancis.comlibretexts.orgwikipedia.orgsnggdcg.ac.in.

Gene Expression and Protein Modulation Studies

Changes in gene expression and protein modulation are downstream consequences of many intracellular signaling pathways, leading to long-term changes in cellular function. Gene expression studies, often using techniques like RT-qPCR or RNA sequencing, measure the levels of mRNA transcripts to understand which genes are being activated or repressed nih.govuchicago.eduebi.ac.uk. Protein modulation studies investigate changes in protein levels, post-translational modifications (such as phosphorylation), localization, or activity google.comnih.govyoutube.com. These studies help to elucidate the molecular mechanisms by which a compound exerts its effects.

Research specifically detailing this compound's effects on gene expression or protein modulation was not found in the provided search results. The provided search results discuss general methodologies and findings in gene expression analysis and protein modulation studies in various biological contexts google.comnih.govuchicago.eduebi.ac.uknih.govyoutube.comnih.govelifesciences.org.

Preclinical Pharmacological Characterization of Piclonidine

In Vitro Pharmacological Studies

In vitro studies are fundamental in determining the direct interaction of a compound with its biological targets, providing insights into its potency, efficacy, and selectivity.

Cellular Assay Systems for Functional Efficacy

Cellular assay systems are employed to assess the functional consequences of a drug binding to its receptor. For alpha-2 adrenergic agonists like piclonidine, these assays typically measure the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, or the potentiation of platelet aggregation. uiowa.edu Studies on clonidine (B47849) and its analogs have utilized intact human blood platelets to investigate their effects on alpha-2 adrenergic receptors. uiowa.edu These systems allow for the determination of a compound's agonist or antagonist activity and its relative efficacy compared to standard reference compounds. uiowa.edu While specific functional efficacy data for this compound from cellular assays are not extensively detailed in the available literature, its pharmacological profile suggests it acts as a partial agonist at alpha-2 adrenergic receptors, similar to clonidine. uiowa.edu

Receptor Selectivity Profiling in Recombinant Systems

Table 1: Representative Receptor Binding Affinities (Ki, nM) of Alpha-Adrenergic Agonists

Compoundα1-Adrenoceptorα2-Adrenoceptor
ClonidineData not availableData not available
This compoundData not availableData not available

Note: Specific Ki values for this compound are not available in the reviewed literature. This table serves as a template for where such data would be presented.

Comparative In Vitro Pharmacology with Related Compounds

Comparative studies with structurally and pharmacologically related compounds are essential for understanding the unique properties of a new chemical entity. This compound has been compared to clonidine, a prototypical alpha-2 adrenergic agonist. ahajournals.org In vitro studies on clonidine have shown its ability to stimulate alpha-2 adrenoceptors, leading to various cellular responses. researchgate.netnih.gov this compound is reported to be as potent as clonidine in its primary pharmacological effect. ahajournals.org However, detailed comparative in vitro studies quantifying the relative potencies and efficacies of this compound and clonidine across different cellular assays are not extensively published.

In Vivo Preclinical Pharmacological Studies

In vivo studies in animal models are crucial for understanding the integrated physiological and pharmacological effects of a drug, providing insights that cannot be obtained from in vitro experiments alone.

Development and Application of Animal Models for Mechanistic Insight

A variety of animal models are utilized to investigate the mechanisms of action of antihypertensive drugs. The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension. nih.govnih.govplos.orgresearchgate.netmdpi.com Studies in SHRs have been instrumental in characterizing the antihypertensive effects of clonidine and its analogs. nih.govresearchgate.net These models allow for the investigation of a drug's effects on blood pressure, heart rate, and sympathetic nervous system activity. The discriminative stimulus properties of clonidine have been studied in SHRs to understand its interoceptive effects related to its antihypertensive action. nih.gov

Investigation of Biological Responses in Animal Models

In vivo studies have demonstrated that this compound is as potent as clonidine in lowering blood pressure in rats when administered orally. ahajournals.org A notable difference is that the hypotensive action of this compound is not preceded by the initial pressor phase often observed with clonidine. ahajournals.org Furthermore, the onset of this compound's hypotensive effect is more gradual, and its duration of action is generally longer than that of clonidine. ahajournals.org These observations have led to the suggestion that this compound may act as a prodrug, being metabolized in the liver to an active moiety. ahajournals.org

The central nervous system (CNS) effects of this compound also appear to differ from those of clonidine. While clonidine is known to cause sedation, this compound has been reported to have lower CNS depressive activity. ahajournals.org This suggests a potential separation between its antihypertensive effects and sedative side effects, which could be a clinical advantage. ahajournals.org

Table 2: Comparative In Vivo Effects of this compound and Clonidine in Rats

ParameterThis compoundClonidine
Antihypertensive Potency (oral) As potent as clonidineStandard
Onset of Hypotensive Action GradualRapid, may have initial pressor phase
Duration of Hypotensive Action Longer-lastingShorter-lasting
Sedative Effects Lower CNS depressive activityKnown to cause sedation

Comparative In Vivo Pharmacology in Preclinical Models

Information regarding the comparative in vivo pharmacology of this compound in preclinical models is not available in the provided search results. Scientific literature detailing specific comparative studies of this compound's effects across different animal models is not present. Therefore, a detailed analysis and data table for this section cannot be constructed.

Pharmacokinetic Investigations in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Specific preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available in the provided search results. There is no information detailing the processes by which this compound is absorbed into the body, distributed to various tissues, metabolized into other compounds, or excreted from the body in any preclinical model. Consequently, a data table summarizing these ADME properties cannot be generated.

Kinetic Parameter Analysis in Animal Systems

Detailed kinetic parameter analysis of this compound in animal systems is not described in the provided search results. Information regarding key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability in species like rats, dogs, or monkeys is absent from the available literature. Without this data, a comparative analysis or a data table of this compound's kinetic parameters across different animal systems cannot be created.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of Piclonidine Analogues

Design and Synthesis of Piclonidine Derivatives for SAR Analysis

The design of this compound derivatives has largely been guided by the extensive SAR studies conducted on its parent compound, clonidine (B47849), and other related α2-adrenergic agonists. The general structure of these compounds consists of an aromatic ring linked to an imidazoline (B1206853) or a similar heterocyclic moiety. In the case of this compound, the core structure is (±)-2-[2,6-dichloro-N-(tetrahydro-2H-pyran-2-yl) anilino]-2-imidazoline.

Key modifications in the design of analogues typically involve:

Substitution on the aromatic ring: The nature, position, and number of substituents on the phenyl ring significantly influence the activity. For clonidine and its analogues, electron-withdrawing groups at the ortho positions (e.g., chlorine atoms) are often associated with high α2-adrenergic activity.

Modification of the bridging group: The linkage between the phenyl ring and the imidazoline moiety can be altered. In this compound, a key feature is the N-(tetrahydro-2H-pyran-2-yl) group, which distinguishes it from clonidine.

Alterations of the imidazoline ring: The imidazoline ring itself can be replaced by other heterocyclic systems to probe the importance of this group for receptor interaction.

The synthesis of this compound derivatives would generally follow established synthetic routes for clonidine-like compounds. A plausible synthetic approach would involve the reaction of a substituted aniline (B41778) with a suitable cyclizing agent to form the imidazoline ring. For this compound derivatives, the synthesis would start with the appropriately substituted N-(tetrahydro-2H-pyran-2-yl)aniline.

While specific data on a broad range of this compound derivatives is limited in publicly available literature, the following table illustrates the general SAR principles for clonidine-like α2-agonists, which can be extrapolated to this compound.

CompoundAromatic Ring SubstitutionBridging GroupImidazoline Moietyα2-Adrenergic Agonist Activity
Clonidine 2,6-dichloro-NH-ImidazolineHigh
This compound 2,6-dichloro-N(tetrahydro-2H-pyran-2-yl)-ImidazolinePotent
Analogue A 2-chloro, 6-methyl-NH-ImidazolineModerate
Analogue B 2,6-diethyl-NH-ImidazolineLow
Analogue C 2,6-dichloro-CH2-ImidazolineVariable

This table is illustrative and based on general SAR principles of clonidine analogues.

Identification of Pharmacophoric Elements

The pharmacophore for α2-adrenergic agonists, including this compound, has been elucidated through computational modeling and SAR studies of numerous active compounds. The key pharmacophoric features essential for potent α2-adrenergic agonism are:

An aromatic ring: This feature engages in π-π stacking or hydrophobic interactions with the receptor. The substitution pattern on this ring is critical for activity and selectivity.

A protonatable nitrogen atom: Located within the imidazoline ring, this nitrogen is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the binding pocket of the α2-adrenoceptor.

A bridging atom or group: This component, which is a nitrogen atom in this compound, properly orients the aromatic ring relative to the imidazoline moiety.

A hypothetical pharmacophore model for this compound binding to the α2-adrenoceptor is depicted below, highlighting these key features.

Pharmacophoric FeatureCorresponding Structural Element in this compoundPutative Interaction with α2-Adrenoceptor
Aromatic Ring 2,6-dichlorophenyl groupHydrophobic and/or π-π stacking interactions
Hydrogen Bond Donor/Positive Ionizable Center Protonated imidazoline ringIonic bond with Asp(3.32) in transmembrane helix 3
Hydrogen Bond Acceptor Nitrogen atoms of the imidazoline ringHydrogen bonding with serine residues in transmembrane helix 5
Hydrophobic/Steric Bulk Tetrahydro-2H-pyran-2-yl groupOccupies a specific hydrophobic pocket, influencing selectivity and kinetics

Modulation of Receptor Selectivity via Structural Modifications

A significant goal in the design of this compound analogues is to modulate their selectivity for α2-adrenoceptors over α1-adrenoceptors to minimize side effects such as hypertension. The structural features that govern this selectivity have been investigated through the synthesis and evaluation of various clonidine-like compounds.

Key structural modifications influencing α1/α2 selectivity include:

Substituents on the aromatic ring: Small, lipophilic, and electron-withdrawing substituents at the ortho positions of the phenyl ring, such as the two chlorine atoms in this compound, generally favor α2-selectivity. Larger substituents or substitution at the meta or para positions can decrease this selectivity or even introduce α1-agonist or antagonist activity.

The nature of the bridge: The bridge connecting the aromatic ring and the imidazoline moiety plays a crucial role. The introduction of the bulky N-(tetrahydro-2H-pyran-2-yl) group in this compound, as compared to the simple -NH- bridge in clonidine, is likely to influence receptor selectivity by introducing specific steric interactions within the binding pocket.

Coplanarity of the rings: The degree of rotation between the phenyl and imidazoline rings is a determinant of selectivity. A non-coplanar arrangement is generally considered favorable for high α2-agonist activity.

The following table summarizes the influence of structural modifications on the α-adrenoceptor selectivity of clonidine-like compounds.

Structural ModificationEffect on α2-SelectivityRationale
Ortho-substitution on phenyl ring (e.g., Cl, CH3) IncreasesSteric hindrance promotes a non-coplanar conformation favorable for α2-receptor binding.
Para-substitution on phenyl ring DecreasesAlters the electronic properties and steric fit in the α2-receptor binding pocket.
Bulky N-substituent on the bridge (as in this compound) Potentially increasesMay create more specific interactions within the α2-receptor subtype binding sites while sterically hindering binding to α1-receptors.
Planar conformation DecreasesA planar structure is often associated with higher affinity for α1-receptors.

Structure-Kinetic Relationship (SKR) Analysis

The concept of drug-target residence time, a key aspect of SKR, is increasingly recognized as a critical determinant of a drug's in vivo efficacy and duration of action. For α2-adrenergic agonists, a longer residence time at the receptor could translate into a more sustained therapeutic effect.

Structural features that can potentially prolong the drug-target residence time of this compound analogues include:

Formation of strong and numerous non-covalent interactions: This includes hydrogen bonds, ionic bonds, and hydrophobic interactions. The N-(tetrahydro-2H-pyran-2-yl) group of this compound may contribute to a longer residence time by engaging in additional hydrophobic or hydrogen-bonding interactions within the receptor pocket compared to clonidine.

Induced-fit conformational changes: Ligands that induce a conformational change in the receptor, leading to a more "closed" or "tight" binding pocket, often exhibit slower dissociation rates.

Presence of "water-shielding" moieties: Bulky, hydrophobic groups can shield the drug-receptor interactions from solvent molecules, thereby slowing down the dissociation process.

A hypothetical SKR analysis for this compound analogues is presented in the table below, suggesting how structural modifications might influence binding kinetics.

Structural Modification on this compound AnalogueExpected Impact on Association Rate (k_on)Expected Impact on Dissociation Rate (k_off)Potential Effect on Residence Time (1/k_off)
Increased lipophilicity of the N-substituent May decreaseMay decreaseProlonged
Introduction of additional hydrogen bond donors/acceptors May increaseMay decreaseProlonged
Increased conformational rigidity May decreaseMay decreaseProlonged
Removal of the 2,6-dichloro substituents May alterMay increaseShortened

It is important to note that the relationship between structure and binding kinetics is complex and often not straightforward to predict. Experimental determination of association and dissociation rates for a series of this compound derivatives would be necessary to establish a definitive SKR.

Synthetic Methodologies and Chemical Biology of Piclonidine

Conventional Synthetic Routes and Optimization

Conventional synthetic routes for compounds structurally related to Piclonidine, such as clonidine (B47849) and its analogs, typically involve the construction of the imidazoline (B1206853) ring system and the introduction of the substituted phenyl group. For instance, p-iodoclonidine, an analog of clonidine, was synthesized from 2,6-dichloroaniline (B118687) in five steps nih.gov. General strategies for optimizing synthetic routes for active pharmaceutical ingredients (APIs) focus on achieving robust, high-yield processes suitable for scaling up, often involving the elimination of chromatographic purification steps and controlling impurity formation cambrex.com. Optimization may also involve balancing economic, regulatory, and time constraints cambrex.com. While specific conventional routes and optimization details solely for this compound are not extensively detailed in the provided search results, the synthesis of related clonidine analogs provides a general context for the chemical transformations involved in accessing this structural class ahajournals.orgnih.gov.

Novel Synthetic Approaches and Derivatization Strategies

Novel synthetic approaches in medicinal chemistry aim to provide more efficient, selective, or environmentally friendly ways to access target molecules and their derivatives nih.gov. Derivatization strategies are employed to modify compounds for various purposes, including improving analytical detection, altering pharmacokinetic properties, or creating chemical biology tools nih.govnih.gov. This compound itself is a derivative of clonidine, featuring a tetrahydro-2H-pyran-2-yl group on the aniline (B41778) nitrogen ahajournals.org. This modification represents a derivatization strategy potentially aimed at altering its properties compared to the parent compound. The synthesis of radioiodinated p-iodoclonidine, an analog of this compound, involved the synthesis of a triazene (B1217601) intermediate from 2,6-dichloro-4-nitroaniline (B1670479) in five steps, followed by acid-catalyzed decomposition with no-carrier-added Na125I nih.gov. This exemplifies a derivatization strategy for introducing a radioactive label.

Stereoselective Synthesis of this compound and its Analogues

Stereoselective synthesis, which aims to produce a particular stereoisomer of a compound, is crucial when the biological activity is dependent on stereochemistry researchgate.netnih.govyoutube.com. While the provided information describes this compound as (±)-2-[2,6-dichloro-N-(tetrahydro-2H-pyran-2-yl)anilino]-2-imidazoline, indicating it is a racemic mixture ahajournals.org, the synthesis of stereopure analogs would require stereoselective methodologies. General approaches to stereoselective synthesis involve using chiral starting materials, chiral auxiliaries, or asymmetric catalysis researchgate.netnih.govyoutube.com. For nitrogen-containing heterocycles like the imidazoline ring in this compound, stereoselective methods for constructing such frameworks are an active area of research researchgate.netnih.govchemistryviews.org.

Chemical Biology Tools for this compound Research

Chemical biology tools utilize chemical principles and techniques to study biological systems sigmaaldrich.comotago.ac.nzrsc.org. For compounds like this compound, which interact with biological targets (e.g., adrenergic receptors), chemical biology tools are invaluable for investigating their binding, distribution, and mechanism of action nih.govceltarys.comnih.gov.

Development of Labeled Probes (e.g., Radioligands, Fluorescent Ligands)

Labeled probes are essential chemical biology tools used to detect and quantify specific biological targets. Radioligands, containing a radioactive isotope, and fluorescent ligands, containing a fluorophore, allow for high-affinity binding studies and visualization of receptor distribution celtarys.commdpi.comeortc.org. [125I]p-iodoclonidine, a radioiodinated analog of p-iodoclonidine (which is structurally related to this compound), has been developed as a high-affinity probe for the alpha 2-adrenergic receptor nih.gov. This radioligand displayed high affinity in competitive binding assays nih.gov. The design and synthesis of fluorescent ligands for G protein-coupled receptors (GPCRs), which include adrenergic receptors, involve chemically linking an agonist or antagonist to a fluorescent molecule, with careful consideration of the linker and attachment point to maintain affinity and selectivity celtarys.commdpi.com. Fluorescent ligands can be used in various assays, including competitive binding studies and visualization of receptor internalization and trafficking celtarys.commdpi.comnih.gov.

Affinity-Based Probes

Affinity-based probes are molecules designed to bind to specific biological targets with high affinity, often containing a tag or label for detection or isolation of the target protein nih.govrsc.org. These probes can be based on small-molecule inhibitors or ligands nih.gov. The development of affinity-based probes for studying protein interactions is a significant area within chemical biology rsc.org. While the search results specifically mention [125I]p-iodoclonidine as a high-affinity probe for the alpha 2-adrenergic receptor nih.gov, serving a similar purpose to affinity probes, there is no explicit mention of other types of affinity-based probes developed specifically for this compound in the provided text. However, the general principles of designing affinity probes based on small-molecule ligands for target identification and study are well-established in chemical biology nih.govrsc.org.

Computational and Theoretical Investigations of Piclonidine

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex. nih.govresearchgate.net These studies are crucial for understanding the specific interactions that govern the binding affinity and selectivity of a drug.

For α2-adrenergic agonists, docking simulations have been instrumental in elucidating their binding modes within the α2A-adrenergic receptor (α2A-AR). nih.gov Three-dimensional models of the human α2A-AR have been developed and utilized for extensive docking simulations with ligands such as clonidine (B47849), para-aminoclonidine, and oxymetazoline. nih.gov These studies have successfully provided a rational explanation at the atomic level for the experimentally observed binding affinities of these ligands. nih.gov

The typical interactions observed in these docking studies involve key amino acid residues within the receptor's binding pocket. For instance, the imidazoline (B1206853) ring, a common feature in compounds like Clonidine and Piclonidine, often forms crucial interactions. The binding energy, often calculated as a ChemGauss Score (CGS), for high-affinity α2A-AR agonists can range from -16 to -22 kcal/mol. nih.gov Key interactions frequently involve π-hydrogen bonds with residues such as tyrosine and valine within the receptor. nih.gov

A study on apraclonidine, another α2-adrenergic agonist, employed molecular docking to investigate its interaction with bovine serum albumin, revealing a binding free energy of -8.12 kcal/mol, indicating a thermodynamically favorable binding process. researchgate.net Such studies highlight the utility of molecular docking in predicting and analyzing the binding interactions of this class of compounds with their target receptors and other proteins.

Table 1: Key Amino Acid Residues in α2A-AR Involved in Ligand Binding (based on studies of analogs)

Interacting ResidueType of InteractionLigand Moiety Involved
Asp(113)Ionic InteractionProtonated amine of the imidazoline ring
Val(114)π-hydrogen bondAromatic system
Tyr(196)π-hydrogen bondAromatic system
Phe(390)π-hydrogen bondAromatic system
Tyr(394)π-hydrogen bondAromatic system

This table is illustrative and based on findings from related α2-adrenergic agonists.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-receptor interactions by simulating the movements of atoms and molecules over time. mdpi.com This technique allows researchers to observe the conformational changes in both the ligand and the receptor upon binding and to calculate binding free energies.

MD simulations have been employed to study the α2A-AR, both in its unbound state and in complex with candidate ligands. mdpi.com Long-term simulations, on the scale of 1.5 microseconds, have been used to probe the flexibility and dynamic changes of the receptor at an atomistic level. mdpi.com These simulations reveal that the receptor's backbone remains stable, while certain regions exhibit flexibility, which can be crucial for ligand entry and binding. mdpi.com

In studies involving novel α2A-AR agonists, MD simulations were used to calculate the binding free energies of the ligand-receptor complexes. mdpi.com For example, the binding free energies for two novel agonists, SY-15 and SY-17, were calculated to be -45.93 and -71.97 kcal/mol, respectively. mdpi.com These simulations also revealed that these compounds could act as bitopic agonists, occupying both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. mdpi.com

Furthermore, MD simulations of the α2A-AR without a ligand have been used to sample the dynamic conformations of the receptor. mdpi.com By clustering these conformations, representative structures can be extracted for use in ensemble-based virtual screening, which can improve the identification of potential new ligands. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. ovid.com These models are used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

A 3D-QSAR study has been conducted on a series of 20 known agonists of the α2a-adrenoceptor, including Clonidine. ovid.com This study aimed to define a pharmacophore model and a Comparative Molecular Field Analysis (CoMFA) model for the quantitative prediction of the binding affinities of these agonists. ovid.com The selected compounds represented a structurally diverse set, including catecholamines and imidazoline-containing structures. ovid.com

The developed QSAR models were able to establish a correlation between the physicochemical properties of the compounds and their binding affinities. ovid.com Such models are invaluable for identifying the key structural features that contribute to high-affinity binding to the α2A-AR. By understanding these relationships, medicinal chemists can design new analogs of this compound with potentially improved potency and selectivity.

Quantitative Structure-Kinetic Relationship (QSKR) Modeling

While QSAR models focus on the relationship between structure and biological activity (often measured at equilibrium), Quantitative Structure-Kinetic Relationship (QSKR) models aim to correlate the chemical structure of a compound with its kinetic properties, such as association and dissociation rate constants. These kinetic parameters can be more relevant for in vivo drug efficacy than thermodynamic affinity alone.

In Silico Prediction of Biological Activities

In silico methods encompass a wide range of computational techniques used to predict the biological activities, pharmacokinetic properties, and potential toxicities of chemical compounds before they are synthesized and tested in the laboratory. These methods are integral to modern drug discovery and development.

For the discovery of novel α2-adrenergic agonists, virtual screening is a powerful in silico technique. nih.gov In one such study, a library of over 50 million molecular conformations was docked against the α2A-AR and α2B-AR to identify compounds with high affinity and selectivity for the α2A subtype. nih.gov This approach led to the identification of several lead compounds that were subsequently validated through experimental assays. nih.gov

Furthermore, in silico predictions can be used to assess the "drug-likeness" of potential new compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties. By filtering compounds based on these predictions, researchers can prioritize the synthesis of molecules with a higher probability of success in clinical development. The application of such in silico screening and prediction methods to libraries of compounds structurally related to this compound could lead to the discovery of new α2A-AR agonists with improved therapeutic profiles. mdpi.com

Advanced Research Methodologies and Future Directions in Piclonidine Studies

Emerging In Vitro Technologies for High-Throughput Screening

High-throughput screening (HTS) technologies are crucial for efficiently evaluating large libraries of compounds against specific biological targets or phenotypic responses. Recent advancements in HTS have significantly enhanced the speed and efficiency of in vitro screening mdpi.comjocpr.com. These technologies often incorporate automation, miniaturized reaction systems, and rapid signal detection techniques, such as fluorescence, luminescence, and chromatography mdpi.com. This allows for the assessment of thousands to tens of thousands of compounds in a short timeframe, substantially reducing the screening cycle mdpi.com.

Innovative approaches in HTS include the integration of Artificial Intelligence (AI) and Machine Learning (ML) to analyze large-scale screening data, identify patterns, and predict biological activity jocpr.comnih.gov. Phenotypic screening, which assesses the impact of compounds on entire cells or organisms rather than isolated targets, is another emerging technology proving effective for complex diseases where the underlying biology may not be fully understood jocpr.com. Furthermore, the development of more physiologically relevant in vitro models, such as 3D cell cultures and organ-on-a-chip systems, is enhancing the accuracy of screening outcomes researchgate.net. For instance, high-throughput in vitro screening methods are being developed for specific applications like assessing transdermal drug delivery, utilizing systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) in a 96-well plate format amenable to automation americanpharmaceuticalreview.com.

Innovative In Vivo Preclinical Models and Techniques

Innovative in vivo preclinical models and techniques are vital for evaluating the efficacy and mechanisms of action of compounds in a complex biological context. The goal is to utilize models that better recapitulate human physiology and disease states to improve the translatability of research findings eurogct.orgcancerpharmacology.org.

Traditional models, such as xenografts from established cell lines, can have limitations as they may not fully reflect the heterogeneity or microenvironment of human diseases cancerpharmacology.org. More innovative approaches include the use of patient-derived xenograft (PDX) models, which involve implanting primary patient tumor cells into mice. These models can retain genetic features of the original tumor and may be more predictive of clinical outcomes championsoncology.comchampionsoncology.com. However, considerations regarding the immune system in these models are important, especially for evaluating immune-based therapies championsoncology.com.

Genetically engineered mouse models (GEMMs) are designed to mimic specific genetic aberrations found in human diseases, offering a more accurate representation of disease progression and response to therapies driven by genetic and epigenetic factors championsoncology.com. Beyond standard models, there is a focus on developing models from rare cell populations, such as circulating tumor cells (CTCs), to better understand metastasis and test therapies on relevant target cells fraunhofer.de.

Advanced techniques integrated with in vivo models include various imaging modalities for non-invasive, longitudinal monitoring of disease progression and therapeutic response cancerpharmacology.orgimavita.com. Techniques like Fluorescence Reflectance Imaging (FRI), Fluorescence Tomography (FMT), Bioluminescence, Ultrasonography, and Optical Coherence Tomography (OCT) provide high-resolution analysis of structural and functional changes imavita.com. Additionally, endpoint analyses such as Next-Generation Sequencing, Flow Cytometry, and Luminex are used to gain deeper insights into molecular changes, immune cell infiltration, and functional status championsoncology.com.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics)

The integration of omics technologies, such as proteomics and metabolomics, is becoming increasingly important in understanding the comprehensive biological effects of compounds like Piclonidine. Analyzing data from different omics layers provides a more holistic view of biological systems compared to single-omics analyses mdpi.com.

Proteomics focuses on the large-scale study of proteins, providing insights into protein expression, modifications, and interactions mdpi.com. Metabolomics, on the other hand, examines the complete set of small-molecule metabolites within a biological sample, reflecting the downstream effects of genetic and protein activity and providing insights into metabolic pathways mdpi.com.

Integrating data from proteomics and metabolomics can reveal complex patterns and interactions that might be missed when analyzing each dataset separately mdpi.com. Strategies for integration include co-expression analysis, metabolite-gene networks, pathway enrichment analysis, and interactome analysis mdpi.com. These integrated approaches, often combined with machine learning techniques, can help in identifying biomarkers, understanding metabolic pathway alterations, and predicting responses to interventions mdpi.com. While the provided search results discuss the application of omics in general biological and disease contexts, their integration in this compound studies would involve analyzing how this compound affects the proteome and metabolome to elucidate its mechanisms of action and identify potential downstream effects.

Challenges and Opportunities in Translational Preclinical Research

Translational preclinical research, the process of moving scientific discoveries from the laboratory bench to clinical applications, faces significant challenges, often referred to as the "valley of death" eurogct.orgrarediseasemoonshot.eu. These challenges are particularly pronounced in areas with limited existing knowledge or small patient populations rarediseasemoonshot.eu.

One major challenge is the inherent difficulty in fully understanding disease mechanisms and effectively translating this basic knowledge into clinical interventions rarediseasemoonshot.eu. The transition from preclinical studies to clinical trials involves navigating complex technical, regulatory, and logistical hurdles rarediseasemoonshot.eu. A critical issue is the need for preclinical models that are more predictive of human safety and efficacy, as the ability of current animal models to accurately predict human responses to therapeutic interventions can be limited eurogct.orgnih.gov.

Opportunities in translational research include developing a shared vision focused on patient-centric approaches and ensuring access to comprehensive expertise across the entire value chain rarediseasemoonshot.eu. Investing in innovative methodologies, alongside standardization and awareness efforts, is crucial rarediseasemoonshot.eu. Accelerating translation can be achieved through public-private partnerships and the enhancement of Technology Transfer Offices to facilitate effective technology transfer and innovation processes rarediseasemoonshot.eu. Furthermore, exploratory studies during clinical trials that accumulate data from drug product analysis and patient samples can inform the design of next-generation products and therapies eurogct.org. The increasing availability of multi-omic molecular datasets coupled with clinical annotations and in vivo responses in preclinical models offers opportunities for better understanding drug mechanisms and predicting clinical outcomes championsoncology.com.

Unexplored Molecular Targets and Pathways

Identifying unexplored molecular targets and pathways is a key aspect of future this compound research. While the specific targets of this compound are not detailed in the provided search results, the broader field of molecular target identification is actively exploring various pathways involved in disease pathogenesis dovepress.comwaocp.orgopenaccessjournals.com.

Molecular targets are specific molecules within cells, such as proteins or nucleic acids, that play crucial roles in cellular processes and can be modulated by external substances openaccessjournals.com. Understanding these targets is fundamental for developing targeted therapies openaccessjournals.com. Research in various disease areas is identifying novel targets and pathways, including those involved in cell proliferation, apoptosis, angiogenesis, metastasis, and interactions within the tumor microenvironment dovepress.comwaocp.org. Examples of frequently studied pathways include PI3K/AKT/mTOR, HER2, and EGFR pathways, which are implicated in various diseases, including cancers dovepress.comwaocp.orgabyntek.com.

For this compound research, exploring unexplored molecular targets and pathways would involve systematic investigations using techniques like affinity chromatography coupled with mass spectrometry, pull-down assays, and activity-based protein profiling to identify proteins that directly interact with this compound. Furthermore, using omics technologies (as discussed in Section 7.3) can help identify downstream pathways and biological processes affected by this compound treatment, potentially revealing novel indirect targets or signaling cascades. The challenge lies in moving beyond known targets and comprehensively mapping the compound's interactions within complex biological networks.

Strategic Directions for Next-Generation this compound Analogues

Strategic directions for developing next-generation this compound analogues would involve leveraging the knowledge gained from advanced research methodologies to design compounds with improved properties. This includes insights from HTS, in vivo models, omics data, and identified molecular targets.

The design of analogues could focus on enhancing potency, selectivity for specific targets or pathways, improving pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), or reducing potential off-target effects. Structure-activity relationship (SAR) studies, guided by data from in vitro assays and computational modeling, would be essential in this process.

Furthermore, understanding the molecular targets and affected pathways (Section 7.5) would directly inform the rational design of analogues aimed at modulating these specific interactions more effectively. The challenges and opportunities in translational research (Section 7.4) would also play a crucial role, guiding the design of analogues that are more likely to succeed in preclinical and clinical development. This might involve designing analogues with properties that are better suited for specific delivery methods or with improved profiles in predictive preclinical models. The strategic direction would be to move towards a more targeted and optimized compound based on a deeper understanding of this compound's biological activity at the molecular and system levels.

Q & A

Q. How do ethical guidelines shape the design of this compound trials involving vulnerable populations (e.g., pediatric or geriatric patients)?

  • Methodological Answer : Adhere to ICH E11 and E7 guidelines for age-specific dosing and safety monitoring. Implement assent protocols for pediatric participants and cognitive assessments for elderly cohorts. Use decentralized trial designs to minimize participant burden .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.